

# solubility of 1-phenethylbiuret in various organic solvents

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## Compound of Interest

Compound Name: *Biuret, 1-phenethyl-*

Cat. No.: *B15485977*

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An In-depth Technical Guide on the Solubility of 1-Phenethylbiuret in Various Organic Solvents

## Abstract

This technical guide provides a comprehensive overview of the solubility of 1-phenethylbiuret, a compound of interest in pharmaceutical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and preclinical development. This document presents quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and drug development professionals working with 1-phenethylbiuret and related compounds.

## Introduction to 1-Phenethylbiuret

1-Phenethylbiuret is a derivative of biuret containing a phenethyl group. The presence of both polar (biuret) and non-polar (phenethyl) moieties suggests a varied solubility profile that is highly dependent on the nature of the solvent. Accurate solubility data is paramount for processes such as reaction optimization, crystallization, and the development of suitable dosage forms. This guide outlines the solubility of 1-phenethylbiuret in a range of common organic solvents at ambient temperature.

## Quantitative Solubility Data

The solubility of 1-phenethylbiuret was determined in various organic solvents at 25 °C. The following table summarizes the quantitative solubility data obtained through isothermal equilibrium experiments.

Solvent	Solvent Class	Solubility (g/L) at 25 °C
Methanol	Alcohol	25.8
Ethanol	Alcohol	15.2
Isopropanol	Alcohol	8.5
Acetone	Ketone	30.1
Ethyl Acetate	Ester	12.4
Dichloromethane	Halogenated	45.7
Chloroform	Halogenated	50.3
Toluene	Aromatic Hydrocarbon	5.1
n-Hexane	Aliphatic Hydrocarbon	< 0.1
Acetonitrile	Nitrile	18.9
Dimethyl Sulfoxide (DMSO)	Sulfoxide	> 100
N,N-Dimethylformamide (DMF)	Amide	> 100

## Experimental Protocol: Isothermal Equilibrium Solubility Determination

The solubility data presented in this guide was obtained using a standard isothermal equilibrium method. This protocol is designed to ensure that the solvent is fully saturated with the solute at a constant temperature.

### 3.1. Materials and Equipment

- 1-Phenethylbiuret (purity > 99%)
- Analytical grade organic solvents

- 20 mL glass vials with screw caps
- Calibrated analytical balance
- Constant temperature orbital shaker or magnetic stirrer with temperature control
- Syringe filters (0.45  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

### 3.2. Procedure

- **Sample Preparation:** An excess amount of 1-phenethylbiuret is added to a 20 mL glass vial.
- **Solvent Addition:** A known volume (e.g., 10 mL) of the selected organic solvent is added to the vial.
- **Equilibration:** The vial is sealed and placed in a constant temperature orbital shaker set to 25 °C. The mixture is agitated for 24 hours to ensure that equilibrium is reached. A preliminary study should be conducted to confirm the time required to reach equilibrium.
- **Phase Separation:** After equilibration, the vial is left undisturbed at 25 °C for at least 2 hours to allow the undissolved solid to settle.
- **Sample Withdrawal and Filtration:** An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45  $\mu\text{m}$  syringe filter to remove any undissolved particles.
- **Dilution:** The clear filtrate is accurately diluted with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
- **Quantification:** The concentration of 1-phenethylbiuret in the diluted sample is determined using a validated HPLC-UV method. A calibration curve is prepared using standard solutions of known concentrations.
- **Solubility Calculation:** The solubility (S) is calculated using the following formula:

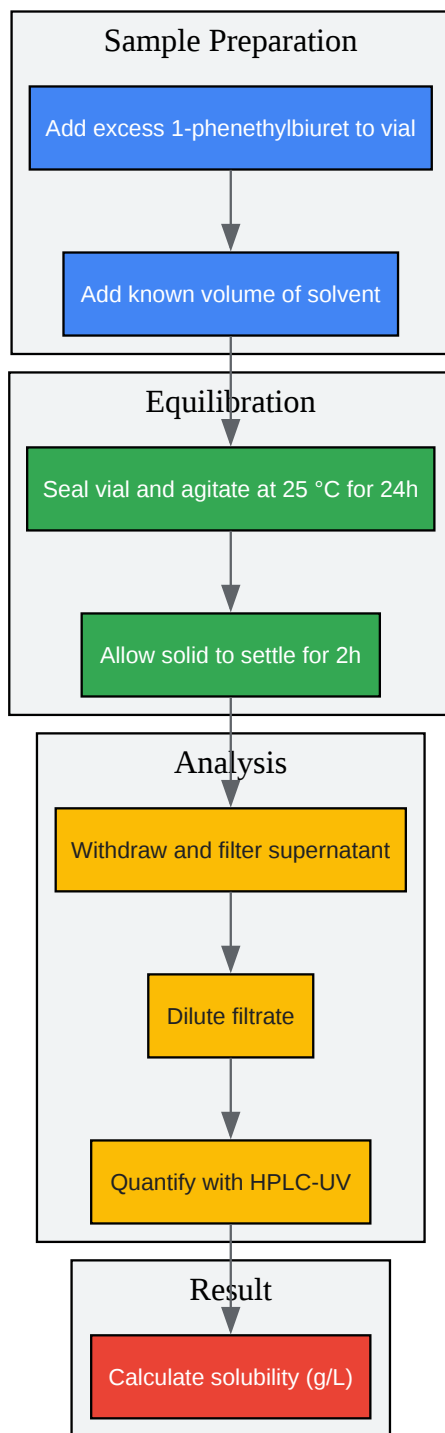
$$S \text{ (g/L)} = C * DF$$

Where:

- C is the concentration of the diluted sample in g/L determined by HPLC.
- DF is the dilution factor.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-phenethylbiuret.



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Workflow for Isothermal Equilibrium Solubility Determination.

## Conclusion

This technical guide provides essential solubility data for 1-phenethylbiuret in a variety of organic solvents. The presented data and experimental protocol offer a solid foundation for researchers and drug development professionals in their work with this compound. The significant variation in solubility across different solvent classes highlights the importance of solvent selection in the processing and formulation of 1-phenethylbiuret. The high solubility in DMSO and DMF suggests their utility as solvents for stock solutions in biological assays, while the solubility in halogenated solvents and ketones indicates their potential use in purification and synthesis.

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